molecular formula C6H4BrFN2O2 B2544064 4-Bromo-3-fluoro-5-nitroaniline CAS No. 1309833-31-5

4-Bromo-3-fluoro-5-nitroaniline

Cat. No.: B2544064
CAS No.: 1309833-31-5
M. Wt: 235.012
InChI Key: UBAXKQNQQZKDEM-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-nitroaniline is an aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-nitroaniline typically involves a multi-step process starting from benzene derivatives. The key steps include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom.

    Fluorination: Introduction of the fluorine atom.

    Amination: Conversion of the nitro group to an amine group.

Industrial Production Methods: Industrial production methods often utilize catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods may involve the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen exchange reactions, such as replacing the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields aniline derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

4-Bromo-3-fluoro-5-nitroaniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-nitroaniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (nitro and halogens) on the aniline ring influences its reactivity and interaction with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    4-Bromo-3-fluoroaniline: Lacks the nitro group, resulting in different reactivity and applications.

    3-Fluoro-4-nitroaniline: Lacks the bromine atom, affecting its chemical properties and uses.

    4-Bromo-5-nitroaniline:

Uniqueness: 4-Bromo-3-fluoro-5-nitroaniline is unique due to the combination of bromine, fluorine, and nitro groups on the aniline ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-3-fluoro-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(9)2-5(6)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXKQNQQZKDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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